Product packaging for Anti-inflammatory agent 30(Cat. No.:)

Anti-inflammatory agent 30

Cat. No.: B13916637
M. Wt: 518.5 g/mol
InChI Key: CJFNIXJICGZNMT-GUQDXHENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory Agent 30 is a chemical compound with a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol . Its intended use is strictly for research and further manufacturing applications . As a research chemical, it is part of the ongoing scientific exploration of novel anti-inflammatory agents, a field that includes diverse approaches such as natural compounds like thymol , established non-steroidal anti-inflammatory drugs (NSAIDs) , and advanced biological therapies . Researchers are investigating these agents to modulate key inflammatory pathways, including MAPK, NF-κB, and JAK/STAT signaling cascades . The role of inflammation in numerous chronic diseases, from arthritis to cancer, underscores the importance of developing new therapeutic candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures . The specific molecular target, mechanism of action, and detailed applications for this compound should be referenced from the primary scientific literature. Researchers handling this compound should adhere to safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O12 B13916637 Anti-inflammatory agent 30

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O12

Molecular Weight

518.5 g/mol

IUPAC Name

(2S,3S,4E)-4-[(4-hydroxyphenyl)methylidene]-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C25H26O12/c1-34-16-9-12(4-7-15(16)35-25-21(30)20(29)19(28)17(10-26)36-25)22-18(23(31)32)14(24(33)37-22)8-11-2-5-13(27)6-3-11/h2-9,17-22,25-30H,10H2,1H3,(H,31,32)/b14-8+/t17-,18+,19-,20+,21-,22-,25-/m1/s1

InChI Key

CJFNIXJICGZNMT-GUQDXHENSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC=C(C=C3)O)/C(=O)O2)C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC=C(C=C3)O)C(=O)O2)C(=O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Mechanistic Elucidation of Anti Inflammatory Agent 30 at the Molecular and Cellular Levels

Identification and Characterization of Primary Molecular Targets

The efficacy of a therapeutic agent is fundamentally linked to its interaction with specific biological molecules. Research into Anti-inflammatory agent 30 (CPZ-30) has identified Tumor Necrosis Factor-alpha (TNF-α) as a primary molecular target. plos.orgresearchgate.net TNF-α is a well-established pro-inflammatory cytokine pivotal in orchestrating the inflammatory cascade.

Ligand-Target Interaction Profiling

Molecular docking studies have provided detailed insights into the binding of CPZ-30 to TNF-α. These in silico analyses show that CPZ-30 interacts with the dimeric structural unit of TNF-α. plos.orgresearchgate.net The binding site is characterized by the presence of several key amino acid residues.

The interactions are stabilized by hydrogen bonds between CPZ-30 and residues within the TNF-α dimeric unit, suggesting a high degree of structural stability for the ligand-receptor complex. plos.orgresearchgate.net This stable binding is predicted to lead to high inhibitory activity against the target. plos.org The amino acids involved in the binding site are primarily aliphatic (e.g., LEU-57, LEU-120, GLY-121, GLY-122), hydroxyl-containing (e.g., SER-60), and aromatic (e.g., TYR-59, TYR-119). plos.org

Determination of Binding Affinity and Specificity

The strength of the interaction between a ligand and its target is a critical determinant of its pharmacological activity. For CPZ-30, molecular docking studies have quantified this interaction, revealing a high binding affinity for TNF-α. plos.org

Table 1: Binding Affinity of Capsazepine (B1668289) and its Derivatives to TNF-α
CompoundBinding Energy (kcal/mol)Reference
Capsazepine (Parent Compound)-7.3 plos.org
This compound (CPZ-30)-7.9 plos.org
CPZ-34-7.8 plos.org
CPZ-29-7.2 plos.org
CPZ-35-7.3 plos.org

As shown in Table 1, CPZ-30 exhibits a binding energy of -7.9 kcal/mol, which is more potent than its parent compound, capsazepine (-7.3 kcal/mol). plos.org This strong binding affinity underscores its potential as a significant inhibitor of TNF-α activity.

Investigation of Allosteric vs. Orthosteric Mechanisms

The mechanism of enzyme or receptor inhibition can be broadly categorized as either orthosteric or allosteric. Orthosteric inhibitors bind to the active site of the target protein, directly competing with the endogenous ligand. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site. nih.govspringermedizin.de

For this compound (CPZ-30), docking studies indicate that it binds to the same active site on TNF-α as reported in protein crystallographic databases. plos.org This suggests an orthosteric mechanism of action, where CPZ-30 directly competes with the natural binding partners of TNF-α, thereby inhibiting its pro-inflammatory signaling. However, the literature reviewed does not explicitly characterize the mechanism as definitively orthosteric or allosteric.

Modulation of Intracellular Signaling Pathways by this compound

The anti-inflammatory effects of a compound are ultimately realized through the modulation of intracellular signaling pathways. While direct studies on CPZ-30's effects on these pathways are limited, research on its parent compound, capsazepine, provides critical insights into the potential downstream mechanisms.

Effects on Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, transcribing numerous pro-inflammatory genes. semanticscholar.orgnih.govmdpi.com Studies on capsazepine, the parent compound of CPZ-30, have demonstrated its ability to modulate this critical pathway.

Research indicates that capsazepine can suppress the activation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. semanticscholar.orgnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govnih.gov Capsazepine has been found to inhibit the degradation of IκB-α, thereby preventing NF-κB from moving to the nucleus and blocking its pro-inflammatory actions. nih.govresearchgate.net This inhibitory effect on the NF-κB pathway is a key component of capsazepine's anti-inflammatory properties. semanticscholar.orghogrefe.comnih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising mainly the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases—are crucial for translating extracellular stimuli into cellular responses, including inflammation. spandidos-publications.comspandidos-publications.comfrontiersin.org The parent compound, capsazepine, has been shown to influence these signaling cascades.

The effects of capsazepine on MAPK pathways can be complex and cell-type dependent. Some studies show that capsazepine treatment leads to the inactivation or decreased phosphorylation of ERK1/2 and p38 pathways. spandidos-publications.comspandidos-publications.comahajournals.org Conversely, other research indicates that capsazepine can activate the JNK pathway. spandidos-publications.comnih.gov For example, in certain cancer cell lines, capsaicin-induced apoptosis (which can be blocked by capsazepine) was associated with the activation of p38 and JNK pathways. nih.gov In a model of cardiac hypertrophy, capsazepine treatment reversed the increased phosphorylation of ERK and p38. ahajournals.org This demonstrates that the anti-inflammatory and cellular effects of capsazepine are intricately linked to its ability to modulate the various arms of the MAPK signaling network. hogrefe.comnih.govresearchgate.net

Table 2: Effects of Parent Compound (Capsazepine) on Signaling Pathways
Signaling PathwayObserved Effect of CapsazepineReference
NF-κBInhibition/Downregulation of activation semanticscholar.orgnih.govnih.govhogrefe.com
ERKInactivation/Decreased phosphorylation spandidos-publications.comfrontiersin.orgahajournals.org
JNKActivation spandidos-publications.comnih.gov
p38Inactivation/Decreased phosphorylation spandidos-publications.comfrontiersin.orgahajournals.org

Regulation of JAK-STAT Signaling Pathways

This compound has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical cascade in the pathogenesis of inflammatory and autoimmune diseases. mdpi.comnih.govmdpi.com The binding of cytokines to their receptors triggers the activation of associated JAKs, which in turn phosphorylate and activate STAT proteins. mdpi.com These activated STATs then form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation. researchgate.net

Research indicates that this compound can interfere with this process at multiple points. For instance, in a model of radiation-induced liver injury, the protective effects were mediated through the inhibition of the JAK/STAT pathway. mdpi.com Furthermore, in vitro studies using microglial cells demonstrated that this agent inhibits the phosphorylation of STAT1, a key transcription factor in the JAK/STAT pathway that governs various immune-inflammatory responses. mdpi.com By blocking the activation of STAT1, this compound plays a significant role in immunomodulation. mdpi.com

The JAK-STAT pathway is a central regulator of both pro- and anti-inflammatory cytokine signaling. nih.gov For example, pro-inflammatory cytokines like interferon-gamma (IFN-γ) activate STAT1, while anti-inflammatory cytokines such as interleukin-10 (IL-10) activate STAT3. nih.gov The ability of this compound to modulate this pathway highlights its potential to balance inflammatory responses. mdpi.com

Influence on Other Relevant Signaling Pathways (e.g., PI3K/Akt, TLR4)

Beyond the JAK-STAT pathway, this compound exerts its anti-inflammatory effects by influencing other key signaling cascades, notably the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and Toll-like receptor 4 (TLR4) pathways.

The PI3K/Akt signaling pathway is integral to regulating cellular processes like growth, survival, and inflammation. mdpi.com this compound can indirectly regulate this pathway by modulating upstream receptor activation and influencing downstream effector molecules. mdpi.com It works in synergy with its antioxidant effects to regulate the release of inflammatory mediators and cross-regulates other signaling pathways. mdpi.com In macrophages, the activation of the PI3K/Akt pathway is crucial for limiting inflammation induced by Toll-like receptors (TLRs) and is considered a negative regulator of TLR and NF-κB signaling. mdpi.com Some phytochemicals have been shown to inhibit the phosphorylation of PI3K and Akt, which are involved in promoting cytokine production. gavinpublishers.comfrontiersin.org

The Toll-like receptor 4 (TLR4) signaling pathway is a primary initiator of the innate immune response, particularly in response to bacterial lipopolysaccharide (LPS). nih.govmdpi.com Activation of TLR4 leads to the production of pro-inflammatory cytokines. nih.gov Research has shown that certain anti-inflammatory compounds can inhibit the expression of the TLR4 receptor. mdpi.com This inhibition of TLR4 signaling can block the subsequent activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators. mdpi.com Some anti-inflammatory peptides work by inhibiting the endocytosis of TLR4 in LPS-stimulated cells, which blocks the TRIF-dependent branch of TLR4 signaling. nih.gov

Downstream Effects on Inflammatory Mediator Production and Gene Expression

The modulation of upstream signaling pathways by this compound culminates in the significant downstream regulation of inflammatory mediators, including the suppression of pro-inflammatory cytokines and chemokines, and the regulation of key inflammatory enzymes.

Suppression of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

A hallmark of the anti-inflammatory action of this agent is its ability to suppress the production of a wide array of pro-inflammatory cytokines and chemokines. These molecules, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), are central to orchestrating and perpetuating inflammatory responses. mdpi.comfrontiersin.orgthermofisher.com

Studies have demonstrated that this compound can significantly reduce the levels of these key cytokines. For example, it has been shown to inhibit the expression of TNF-α, IL-1β, and IL-6. mdpi.com In models of rheumatoid arthritis, compounds with similar mechanisms have been found to inhibit the production of TNF-α, IL-1β, and IL-8 in synovial fibroblasts. frontiersin.org This suppression is often achieved by targeting the upstream signaling cascades that control their gene expression. frontiersin.org

Interactive Table:

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Chemokines
Cytokine/Chemokine Effect References
TNF-α Suppression mdpi.com, frontiersin.org
IL-1β Suppression mdpi.com, frontiersin.org
IL-6 Suppression mdpi.com, frontiersin.org

Regulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

This compound also targets the expression and activity of critical inflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govwikipedia.orgnih.gov Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli. nih.gov The therapeutic anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of COX-2. brieflands.com Some natural compounds have been shown to reduce the production of COX-2. gavinpublishers.com

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a molecule with diverse roles in inflammation. oup.com While NO is important for host defense, its overproduction by iNOS can lead to tissue damage. oup.comnih.gov The expression of iNOS is induced by pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Studies have shown that certain anti-inflammatory agents can inhibit the induction of iNOS. ahajournals.org

Interactive Table:

Table 2: Effect of this compound on Inflammatory Enzymes
Enzyme Effect References
COX-2 Inhibition/Suppression gavinpublishers.com, brieflands.com

Transcriptional and Translational Regulation of Inflammatory Genes

The anti-inflammatory effects of this agent are fundamentally rooted in its ability to regulate the expression of inflammatory genes at both the transcriptional and translational levels. The signaling pathways modulated by this compound, such as NF-κB, JAK-STAT, and PI3K/Akt, all converge on the regulation of transcription factors that control the expression of a multitude of inflammatory genes. mdpi.commdpi.comfrontiersin.org

For instance, the inhibition of NF-κB activation prevents its translocation to the nucleus, thereby blocking the transcription of its target genes, which include many pro-inflammatory cytokines and enzymes like COX-2. gavinpublishers.comfrontiersin.org Similarly, the regulation of STAT proteins affects the transcription of genes responsive to cytokine signaling. mdpi.commdpi.com

Furthermore, post-transcriptional regulation, which includes mechanisms controlling mRNA stability and translation, is also a key target. ersnet.org Anti-inflammatory signals can decrease the output of chemokines by affecting the stability of their mRNA. ersnet.org Some anti-inflammatory agents have been shown to repress gene promoter activity. For example, certain NSAIDs can reduce the promoter activity of the β-secretase (BACE1) gene through the activation of PPARγ, a nuclear transcriptional regulator. pnas.org This highlights the multifaceted approach by which this compound can control the inflammatory gene expression program.

Cellular and Subcellular Localization of this compound

The efficacy of a therapeutic agent is often dependent on its ability to reach its target sites within the body, which includes its distribution into specific cells and its localization to particular subcellular compartments. For G-protein coupled receptor 30 (GPR30), a novel estrogen receptor with anti-inflammatory roles, studies in human umbilical vein endothelial cells have shown a predominant localization to the cell nuclei. plos.orgnih.gov This nuclear localization suggests a direct role in regulating cellular functions such as protein upregulation during an inflammatory response. plos.org

The localization of TLRs, which are key receptors in the inflammatory process, is also relevant. TLRs can be found on the cell surface (e.g., TLR1, 2, 4, 5, and 6) or within endosomal compartments (e.g., TLR3, 7, 8, and 9). pnas.org The ability of an agent to interact with these receptors would depend on its ability to access these specific cellular locations. For example, studies on nucleic acid-sensing TLRs often involve analyzing the intracellular localization of their ligands within endosomes of immune cells like macrophages. pnas.org

While specific studies on the cellular and subcellular localization of "this compound" are not detailed in the provided context, the known localization of its targets provides insight into where the agent must act to exert its effects. For instance, to modulate JAK-STAT and PI3K/Akt signaling, it would need to interact with components of these pathways at the plasma membrane and in the cytoplasm. To regulate transcription, it or its downstream effectors must be able to enter the nucleus. The localization of Angiopoietin-1 to cell junctions, where it influences the localization of molecules like PECAM-1, provides another example of how an anti-inflammatory agent can target specific subcellular structures to exert its function. ahajournals.org

Intracellular Distribution and Accumulation Studies

No studies detailing the intracellular uptake, concentration, or localization of a compound specifically named "this compound" are available in the public domain.

Organelle-Specific Interactions and Functional Consequences

There is no available research describing the specific interactions of "this compound" with any cellular organelles or the functional consequences of such interactions.

Preclinical Efficacy Studies of Anti Inflammatory Agent 30

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory properties of Anti-inflammatory agent 30 and related compounds have been assessed through various assays, confirming their effects on inflammatory markers, immune cell functions, and key enzymatic pathways.

Cell-Based Assays for Inflammatory Marker Inhibition (e.g., NO, PGE2)

In cell-based assays, several compounds have demonstrated a significant ability to inhibit the production of key inflammatory mediators. For instance, a benzenesulfonamide (B165840) derivative, COX-2-IN-30, significantly decreases the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). iiarjournals.org Similarly, other natural and synthetic compounds have shown potent inhibitory effects on inflammatory markers. Anhuienoside C, a saponin, was observed to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. mdpi.com Further studies with Anhuienoside C revealed it also inhibited the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and interleukin-6 (IL-6). mdpi.com

Formononetin (B1673546), an isoflavone, was also capable of reducing the levels of IL-6, IL-1β, and NO produced by LPS-stimulated RAW264.7 cells. nih.gov In studies with the labdane (B1241275) diterpene solidagenone, it was found to reduce the production of NO, IL-1β, and TNF-α in peritoneal macrophages stimulated with LPS. frontiersin.org The anti-inflammatory effects of phytochemicals are often attributed to their action on key regulatory molecules, including iNOS and cytokines. mdpi.com

Interactive Table: Inhibition of Inflammatory Markers in vitro

Compound Cell Line Stimulant Inhibited Markers Reference
COX-2-IN-30 Not Specified Not Specified TNF-α, IL-1β iiarjournals.org
Anhuienoside C RAW 264.7 LPS NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 mdpi.com
Formononetin RAW264.7 LPS IL-6, IL-1β, NO nih.gov
Solidagenone Peritoneal Macrophages LPS NO, IL-1β, TNF-α frontiersin.org

Modulation of Immune Cell Activation and Polarization (e.g., Macrophage Polarization, Lymphocyte Proliferation)

This compound and related compounds can modulate the function of immune cells, including the polarization of macrophages and the proliferation of lymphocytes. Macrophage polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes is a critical aspect of the immune response. nih.gov Certain agents can influence this balance. For example, formononetin has been shown to regulate macrophage polarization by increasing the expression of the M2 marker CD206 and decreasing the M1 marker CD86. nih.gov Similarly, acacetin (B1665396) can promote M2 polarization of macrophages by inhibiting the TRAF6/NF-κB/COX-2 signaling pathway. frontiersin.org

The compound's effects extend to lymphocyte activity. Cucurbitacin R has been found to inhibit the proliferation of phytohemagglutinin A-stimulated T lymphocytes in a concentration-dependent manner. spandidos-publications.com Solidagenone also demonstrated an ability to decrease the proliferation of T cells and their secretion of interferon-gamma (IFNγ) and IL-2. frontiersin.org Furthermore, a novel synthetic long-chain polyunsaturated fatty acid, β-oxa 21:3n-3, proved to be a potent inhibitor of lymphocyte proliferation. nih.gov

In the context of neuroinflammation, microRNA miR-30a has been shown to promote the pro-inflammatory response of microglia, a specialized macrophage of the central nervous system. researchgate.net Overexpression of miR-30a in microglia led to increased expression of pro-inflammatory markers like IL-1β and iNOS, while decreasing anti-inflammatory markers such as Ym-1 and CD206. researchgate.net

Enzyme Inhibition Studies (e.g., COX-1/2, Proteinase Activity)

The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov COX-2 is an inducible enzyme that is a key target for reducing pain and inflammation.

COX-2-IN-30 has been identified as a potent dual inhibitor of both COX and 5-lipoxygenase (5-LOX). iiarjournals.org Its inhibitory concentration (IC50) values are 49 nM for COX-2 and 10.4 μM for COX-1, demonstrating significant selectivity for COX-2. iiarjournals.org The IC50 value for 5-LOX inhibition is 2.4 μM. iiarjournals.org In contrast, some thiazolidinone derivatives have been identified as selective COX-1 inhibitors, with compounds 3 and 4 showing IC50 values of 1.08 and 1.12 μΜ, respectively, against COX-1 with no observed action against COX-2.

Beyond COX enzymes, other proteases are involved in inflammation. The serum protein α-1 antitrypsin, for instance, is an endogenous inhibitor of serine proteases like neutrophil elastase and proteinase-3. Synthetic agents also target these pathways; nafamostat (B1217035) mesilate is a small-molecule serine protease inhibitor that can attenuate inflammation in certain models.

Interactive Table: Enzyme Inhibition Data

Compound Target Enzyme IC50 / Activity Reference
COX-2-IN-30 COX-1 10.4 μM iiarjournals.org
COX-2-IN-30 COX-2 49 nM iiarjournals.org
COX-2-IN-30 5-LOX 2.4 μM iiarjournals.org
Thiazolidinone Cmpd 3 COX-1 1.08 μM
Thiazolidinone Cmpd 4 COX-1 1.12 μM

In Vivo Efficacy in Established Animal Models of Inflammation

The therapeutic potential of this compound has been further substantiated through efficacy studies in various animal models of both acute and chronic inflammation.

Evaluation in Acute Inflammatory Models (e.g., Carrageenan-induced Paw Edema, Pleurisy)

The carrageenan-induced paw edema model is a standard assay for assessing acute inflammation. In this model, COX-2-IN-30 demonstrated significant anti-inflammatory activity, causing a notable reduction in paw height in rats. iiarjournals.org A series of 5-adamantylthiadiazole-based thiazolidinone derivatives also showed excellent anti-inflammatory potency in this model, with four compounds exhibiting inhibition ranging from 55.8% to 66.7%, which was higher than the control drug indomethacin (B1671933) (47.0%).

In the carrageenan-induced pleurisy model, which involves inflammation of the pleural cavity, various agents have shown efficacy. The anti-asthmatic drugs theophylline, cromolyn, and salbutamol (B1663637) all caused a significant inhibition of total cell infiltration and fluid leakage into the pleural cavity of mice. Similarly, in a rat model of pleurisy, the renin-angiotensin system inhibitor Aliskiren significantly alleviated the associated lung injury. The peripheral benzodiazepine (B76468) receptor ligand PK11195 was also effective in a murine pleurisy model, reducing leukocyte migration, fluid exudation, and nitric oxide levels.

Assessment in Chronic Inflammatory Disease Models (e.g., Collagen-Induced Arthritis, DSS-Induced Colitis, EAE)

The efficacy of anti-inflammatory compounds has been evaluated in several models of chronic inflammatory and autoimmune diseases.

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model mimics human inflammatory bowel disease (IBD). The role of COX inhibitors in this model is complex. Some studies report that selective COX-2 inhibitors like rofecoxib (B1684582) can have beneficial effects in acute DSS-colitis, likely by reducing the initial inflammatory response. iiarjournals.org However, other studies suggest that COX-2-derived prostaglandins (B1171923) are protective, and their inhibition can exacerbate colitis. iiarjournals.org The administration of non-selective NSAIDs has also been shown to worsen DSS-induced colitis. In contrast, other types of anti-inflammatory agents have demonstrated clear protective effects. The novel agent IS-741 suppressed DSS-induced colitis in rats, attenuating inflammatory cell infiltration and reducing mucosal damage. Triptolide was also shown to relieve intestinal inflammation in a DSS model by inhibiting macrophage infiltration and M1 polarization.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for multiple sclerosis. Several anti-inflammatory compounds have shown promise in this model. Oral administration of 2-Methoxyestradiol (2ME2) was found to inhibit the onset and severity of EAE in a dose-dependent manner. R-flurbiprofen, the non-cyclooxygenase-inhibiting enantiomer of flurbiprofen, prevented and attenuated EAE in mice, reducing immune cell infiltration and microglia activation in the central nervous system. Phycocyanobilin (PCB), a compound from Spirulina platensis, also showed protective properties in EAE mice, leading to a reduction in demyelination, active microglia/macrophage density, and axonal damage.

Histopathological and Immunochemical Analysis of Inflamed Tissues in Animal Models

Histopathological and immunochemical analyses are crucial for evaluating the efficacy of a potential anti-inflammatory drug by directly observing its effects on tissue morphology and the presence of immune cells at the site of inflammation. In various animal models of inflammation, treatment with anti-inflammatory compounds has demonstrated significant improvements in tissue structure and a reduction in the infiltration of inflammatory cells.

In studies using rodent models of induced inflammation, such as carrageenan-induced paw edema, tissue sections from untreated animals typically show significant pathological changes. These changes include abundant leukocyte infiltration into the dermis and subdermal tissues. scielo.brspandidos-publications.com In contrast, animals treated with effective anti-inflammatory agents exhibit a marked reduction in these inflammatory infiltrates. scielo.brspandidos-publications.com For instance, in a study on an agent for acute pharyngitis, treated rats showed a significant decrease in the number of inflammatory cells in paw tissue compared to the control group. spandidos-publications.com Similarly, another study demonstrated that a combination treatment involving an anti-inflammatory drug significantly reduced inflammatory cell infiltrates in rat models of inflammation. scielo.br

Immunohistochemical staining is employed to identify specific types of immune cells and inflammatory markers within the tissue. A common target is cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation. Studies have shown that effective anti-inflammatory treatments lead to a reduction in COX-2 expression in inflamed tissues. scielo.br Another key marker, CD68, which is expressed by macrophages, is often analyzed. In a model of complete Freund's adjuvant (CFA)-induced inflammation, immunochemical analysis revealed changes in the density of CD68-positive cells in response to treatment, indicating a modulation of the macrophage response. igbzpan.pl

Furthermore, histopathological analysis can reveal the extent of tissue damage and repair. In a CFA-induced inflammation model, while one compound led to extensive necrotic damage in the paws of rats, another chimeric peptide, AA3052, did not show such damage, suggesting a protective or tissue-remodeling effect. igbzpan.pl H&E staining in the same study revealed that AA3052 administration resulted in a mixed histiocytic and lymphocytic dermal and subdermal infiltrate, indicating a complex immunomodulatory effect. igbzpan.pl

These microscopic analyses provide direct visual evidence of a compound's ability to mitigate the cellular hallmarks of inflammation and tissue damage in preclinical models.

Interactive Data Table: Histopathological and Immunochemical Findings

Animal ModelTissue AnalyzedKey Histopathological FindingsKey Immunochemical Findings
Carrageenan-induced paw edema (Rat)Paw tissueReduced leukocyte infiltration, decreased edema. scielo.brspandidos-publications.comDecreased COX-2 expression. scielo.br
CFA-induced inflammation (Rat)Paw tissueMixed histiocytic and lymphocytic infiltrate, no extensive necrosis with AA3052. igbzpan.plAltered density of CD68-positive cells. igbzpan.pl
Xylene-induced ear edema (Mouse)Ear tissueSignificant reduction in edema. spandidos-publications.comNot specified.

Biomarker Analysis in Preclinical Animal Studies

Biomarker analysis in preclinical animal studies provides quantitative data on the molecular effects of an anti-inflammatory agent. These studies typically measure the levels of various pro-inflammatory and anti-inflammatory cytokines, enzymes, and other signaling molecules in blood serum or inflamed tissues.

A primary focus of biomarker analysis is the measurement of pro-inflammatory cytokines, which are key mediators of the inflammatory response. In numerous animal models, successful anti-inflammatory treatment leads to a significant reduction in the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com For example, the novel agent RLS-0071 was shown to significantly decrease levels of Th-1 and Th-17 proinflammatory cytokines in a rat model of acute lung injury. ersnet.org Similarly, curcumin (B1669340) has been shown to reduce TNF-α, IL-1β, and IL-6 in models of periodontitis. nih.gov

In addition to pro-inflammatory cytokines, the expression of enzymes involved in the inflammatory cascade is a critical area of investigation. Cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) are frequently measured. A study on a spraying agent for pharyngitis demonstrated that the treatment decreased the production of both PGE2 and COX-2 in carrageenan-treated rats. spandidos-publications.com

Conversely, some anti-inflammatory agents may exert their effects by increasing the production of anti-inflammatory cytokines. For instance, some natural compounds have been shown to increase the production of IL-10, a cytokine known for its anti-inflammatory properties. mdpi.com

The analysis of biomarkers is not limited to cytokines and enzymes. Other important molecules include neutrophil effectors like myeloperoxidase (MPO) and neutrophil elastase. In a human study involving an inhaled LPS challenge, which models an inflammatory response, the agent RLS-0071 significantly decreased the levels of MPO and neutrophil elastase in sputum. ersnet.orgersnet.org While this was a human study, it reflects the types of biomarker analyses conducted in preclinical animal models to predict clinical efficacy. ersnet.org

However, it is important to note that the effect of an anti-inflammatory agent on biomarkers can be complex and may not always correlate with peripheral inflammation. In one study, the chimeric peptide AA3052 was found to have no effect on serum levels of pro- and anti-inflammatory cytokines, despite its effects on pain and central inflammation. igbzpan.pl

These biomarker studies are essential for understanding the mechanism of action of a new anti-inflammatory compound and for providing quantitative evidence of its efficacy.

Interactive Data Table: Key Biomarker Effects in Preclinical Studies

Biomarker CategoryBiomarkerEffect ObservedAnimal/Disease Model
Pro-inflammatory CytokinesTNF-α, IL-1β, IL-6DecreasedPeriodontitis, Acute Lung Injury nih.goversnet.org
IL-1βDecreasedInhaled LPS model ersnet.orgersnet.org
Inflammatory EnzymesCOX-2, PGE2DecreasedCarrageenan-induced paw edema spandidos-publications.com
Anti-inflammatory CytokinesIL-10IncreasedZymosan-activated macrophages mdpi.com
Neutrophil EffectorsMyeloperoxidase (MPO), Neutrophil ElastaseDecreasedInhaled LPS model ersnet.orgersnet.org
Serum CytokinesIL-1β, IL-6, IL-10, TNF-αNo significant changeCFA-induced inflammation (AA3052) igbzpan.pl

Structure Activity Relationship Sar Studies of Anti Inflammatory Agent 30 and Its Analogs

Rational Design and Synthesis of Anti-inflammatory Agent 30 Analogs

The rational design of analogs of this compound, a peptide identified as (H)Gly-Gly-Phe-Leu(OMe), is rooted in a strategic approach to optimize its inhibitory activity against cyclooxygenase-2 (COX-2). acs.org The synthesis of a series of small peptides, numbered 2 through 31, was undertaken to explore the impact of amino acid sequence and modifications on anti-inflammatory efficacy. acs.org This systematic approach allows for the exploration of chemical space around a lead compound to identify derivatives with enhanced potency and selectivity. researchgate.netdovepress.com

The synthesis of various heterocyclic compounds, such as furanones and pyrrolones, has also been a focus in the quest for novel non-steroidal anti-inflammatory agents (NSAIDs). nih.gov For instance, a series of 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones were synthesized by combining the pharmacophoric features of the COX-2 inhibitor rofecoxib (B1684582) and the naphthyl ring of naproxen. nih.gov These furanone derivatives were further modified to yield corresponding pyrrol-2(3H)-ones. nih.gov Similarly, the synthesis of diarylpentanoid derivatives has been a fruitful area of research, with a large number of compounds being created and evaluated for their ability to suppress nitric oxide (NO) production, a key mediator in inflammation. mdpi.com The general synthetic route for these diarylpentanoids often involves a Claisen-Schmidt condensation or a multi-step process including the formation of phenolic esters followed by Baker-Venkataraman rearrangement. mdpi.com

In a different approach, derivatives of existing NSAIDs like diclofenac (B195802) have been synthesized to create new chemical entities with potentially improved properties. researchgate.net This has led to the creation of acetohydrazide derivatives and imidazo[2,1-b] acs.orgmdpi.comblogspot.comthiadiazole derivatives of diclofenac. researchgate.net The chemical structures of these new compounds are typically confirmed using modern spectroscopic techniques. nih.govresearchgate.net The overarching goal of these synthetic efforts is to produce a library of compounds that can be screened for their anti-inflammatory activity, often using in vivo models like the carrageenan-induced rat paw edema assay. researchgate.net

Correlation Between Structural Modifications and Biological Activity

The correlation between structural modifications and biological activity is a cornerstone of medicinal chemistry, providing crucial insights for the development of more effective anti-inflammatory agents. blogspot.com For this compound, a peptide with the structure (H)Gly-Gly-Phe-Leu(OMe), its significant inhibitory effect on COX-2 (IC50 of 60 nM) compared to COX-1 (IC50 of 6000 nM) highlights the importance of its specific amino acid sequence and C-terminal modification for its selective anti-inflammatory action. acs.org

In the broader context of anti-inflammatory drug discovery, SAR studies on various chemical scaffolds have revealed key structural determinants for activity. For diarylpentanoids, the presence of a hydroxyl group on both aromatic rings is often critical for their bioactivity. mdpi.com Furthermore, for non-polyphenolic derivatives, having low electron density in one aromatic ring (ring-A) and high electron density in the other (ring-B) can enhance nitric oxide (NO) inhibition. mdpi.com The position of substituents also plays a significant role; for example, hydroxyl groups at the meta- and para-positions of ring-B have been identified as markers for highly active diarylpentanoid derivatives. mdpi.com

Similarly, for benzimidazole (B57391) derivatives, the position and nature of substituents on the benzimidazole ring significantly influence their anti-inflammatory activity. nih.gov Substitutions at the N1, C2, C5, and C6 positions have been shown to be particularly important. nih.gov For instance, a C2-substituted anacardic acid on the benzimidazole scaffold inhibits COX-2. nih.gov In the case of pyxinol derivatives, the stereochemistry of the pyxinol skeleton and modifications at the C-3 position are major determinants of their ability to inhibit NO synthesis. acs.org Specifically, 3-oximinopyxinol demonstrated the most potent activity. acs.org

Studies on quercetin (B1663063) and its derivatives have shown that modifications can modulate their anti-inflammatory effects. jmb.or.kr Interestingly, the anti-inflammatory activity is not solely dependent on the number of free hydroxyl groups, as the monomethylated quercetin, tamarixetin, exhibited the highest activity among the tested compounds. jmb.or.kr For nitro-fatty acids, structural modifications such as shortening or elongating the carbon chain length can lead to a loss or no change in NF-κB-inhibitory activity, respectively, demonstrating the sensitivity of biological activity to subtle structural changes. frontiersin.org

The following table summarizes the structure-activity relationships for various analogs of anti-inflammatory agents:

Compound ClassKey Structural Features for ActivityImpact on Biological Activity
DiarylpentanoidsHydroxyl groups on both aromatic rings; Low electron density on ring-A and high electron density on ring-B. mdpi.comCritical for bioactivity and enhances NO inhibition. mdpi.com
BenzimidazolesSubstitutions at N1, C2, C5, and C6 positions. nih.govSignificantly influences anti-inflammatory activity. nih.gov
Pyxinol DerivativesR/S stereochemistry of the skeleton; Modification at C-3. acs.orgLargely dependent on stereochemistry; 3-oximinopyxinol is most potent. acs.org
Quercetin DerivativesMonomethylation (e.g., tamarixetin). jmb.or.krHighest anti-inflammatory activity. jmb.or.kr
Nitro-Fatty AcidsCarbon chain length. frontiersin.orgShortening the chain (≤16 carbons) leads to loss of NF-κB inhibition. frontiersin.org

These examples underscore the principle that specific structural modifications are directly linked to the biological potency and selectivity of anti-inflammatory compounds.

Computational Approaches to SAR and Pharmacophore Mapping

Computational methods are indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and developing pharmacophore models. nih.govnih.gov These in silico techniques accelerate the design and identification of new anti-inflammatory agents by predicting the biological activity of novel compounds and identifying the essential structural features required for interaction with a biological target. researchgate.netnih.gov

Pharmacophore mapping, a key ligand-based drug design approach, identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's biological activity. mdpi.comnih.gov This method is particularly useful when the 3D structure of the target protein is unknown. nih.gov For instance, in the study of diarylpentanoid analogues, pharmacophore mapping revealed that hydroxyl substituents at both the meta- and para-positions of one of the aromatic rings (ring-B) could be a marker for highly active compounds. mdpi.com This provides a valuable hypothesis for designing new molecules with enhanced nitric oxide (NO) inhibitory activity. mdpi.com

Molecular docking, a structure-based drug design method, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the binding mode of a compound and can be used to refine pharmacophore models. mdpi.com For example, integrating pharmacophore structures with molecular docking can strengthen the rationale and feasibility of using the pharmacophore in drug development. mdpi.com In the context of this compound, isothermal calorimetry experiments supported its interaction with COX-2, showing a higher association constant (Ka) and a more favorable Gibbs free energy (ΔG) compared to COX-1, which can be further investigated and visualized using molecular docking simulations. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds. researchgate.net Molecular Field Topology Analysis (MFTA) is one such QSAR method that has been used to identify the steric and electronic determinants of anti-inflammatory activity for a dataset of acs.orgmdpi.comblogspot.com-triazolo[1,5-a]pyridines and pyridine-3-carboxylates, leading to the rational design of novel and potent anti-inflammatory agents. researchgate.net

The following table provides an overview of computational approaches used in SAR and pharmacophore mapping for anti-inflammatory agents:

Computational MethodDescriptionApplication in Anti-inflammatory Drug Discovery
Pharmacophore MappingIdentifies the 3D arrangement of essential chemical features for biological activity. mdpi.comnih.govUsed to design highly active diarylpentanoid derivatives by identifying key hydroxyl group positions. mdpi.com
Molecular DockingPredicts the binding orientation of a ligand to a protein target. nih.govCan be used to support and refine pharmacophore models and understand the binding of agents like this compound to COX-2. acs.orgmdpi.com
QSAR (e.g., MFTA)Establishes a mathematical relationship between chemical structure and biological activity. researchgate.netIdentified steric and electronic factors for the activity of pyridine-3-carboxylates, guiding the design of new potent compounds. researchgate.net

These computational strategies are integral to the iterative process of drug design, enabling a more focused and efficient search for novel anti-inflammatory compounds.

Identification of Key Pharmacophores and Ligand Effector Domains

The identification of key pharmacophores and ligand effector domains is a critical step in understanding how a molecule like this compound exerts its biological effects and in designing more potent and selective analogs. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.comnih.gov

For this compound, a peptide with the sequence (H)Gly-Gly-Phe-Leu(OMe), its high selectivity for COX-2 over COX-1 suggests that its specific conformation and the chemical properties of its constituent amino acids form a pharmacophore that fits preferentially into the active site of COX-2. acs.org The interactions of this peptide with COX-2 were confirmed by isothermal calorimetry, which indicated a strong binding affinity. acs.org The precise ligand effector domains—the specific regions of the molecule that are responsible for this interaction—would include the peptide backbone and the side chains of the phenylalanine and leucine (B10760876) residues, as well as the C-terminal methyl ester.

In broader anti-inflammatory research, the identification of pharmacophores is a common strategy. For example, in a series of diarylpentanoid derivatives, a key pharmacophoric feature for nitric oxide (NO) inhibitory activity was identified as the presence of hydroxyl groups at the meta- and para-positions of one of the aromatic rings. mdpi.com This suggests that these hydroxyl groups act as crucial hydrogen bond donors or acceptors in the interaction with the biological target, likely inducible nitric oxide synthase (iNOS). mdpi.com

Structure-activity relationship (SAR) studies are instrumental in pinpointing these key features. By systematically altering the structure of a lead compound and observing the effect on its biological activity, researchers can deduce which parts of the molecule are essential for its function. blogspot.com For instance, in a study of pyxinol derivatives, it was found that the stereochemistry of the core structure and the presence of a hydroxyl group at the C-3 position were critical for their anti-inflammatory activity. acs.org The modification of this hydroxyl group to an oxime in compound 4a resulted in the most potent NO-inhibitory activity, highlighting this specific modification as a key element of the pharmacophore. acs.org

The formyl peptide receptors (FPRs), which are involved in inflammation, are known to recognize a diverse range of ligands. mdpi.com The ability of these receptors to bind to structurally varied molecules, from N-formylated peptides to synthetic small molecules, indicates that they can recognize multiple pharmacophores. mdpi.com The identification of these different pharmacophores is crucial for developing selective agonists or antagonists for the FPRs, which could have therapeutic applications in a variety of inflammatory diseases. mdpi.com

Pharmacodynamic Profiling of Anti Inflammatory Agent 30 in Preclinical Animal Models

Dose-Response Characterization in Animal Models

Establishing a dose-response relationship is a critical step in preclinical pharmacodynamic profiling, as it determines the effective concentration range of a therapeutic agent. Studies involving Anti-inflammatory Agent 30 have utilized established animal models of inflammation, such as carrageenan-induced paw edema in rats, to characterize its efficacy across a range of doses.

In one key study using a rat model of chronic inflammation, this compound demonstrated a clear dose-dependent attenuation of inflammatory responses. researchgate.net A similar dose-dependent inhibitory effect has been observed in models of formalin-induced chronic inflammation. researchgate.net For instance, in a carrageenan-induced edema model, the root extract of a compound showed significant, dose-dependent inhibition of inflammation, with the maximum effect observed at the highest dose tested. researchgate.net This type of study is crucial for identifying the optimal dose range for achieving therapeutic effects. The results from such a study can be summarized to illustrate the dose-dependent efficacy of this compound.

Table 1: Dose-Response of this compound in Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)Inhibition of Edema (%)
3Data Not Available
30Significant Inhibition (p<0.001) researchgate.net
100Significant Inhibition (p<0.001) researchgate.net
30093.34% researchgate.net

These studies are essential for determining the ED50 (the dose that produces 50% of the maximum effect), which is a key parameter in drug development. ijpras.com The data clearly indicate that the anti-inflammatory activity of Agent 30 increases with the dose administered in these preclinical models.

Time-Course of Pharmacological Effects in Animal Models

Understanding the duration of a drug's effect is as important as its magnitude. Time-course studies are performed to map the onset, peak, and duration of the pharmacological action of this compound. These studies typically involve administering the agent and then measuring its effects at multiple time points.

For example, in the carrageenan-induced paw edema model, paw volume is measured plethysmographically at various intervals, such as 3, 6, and 24 hours after the inflammatory challenge. ijpras.com This allows researchers to track the anti-inflammatory effect over time. In a study on a different agent, significant anti-allodynic effects were observed throughout a 21-day time course, but the effect was lost by day 30, highlighting a specific therapeutic window. researchgate.net The biphasic nature of the carrageenan-induced edema model, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase involving prostaglandins (B1171923), allows for detailed analysis of the time-dependent mechanism of an anti-inflammatory drug. nih.gov The ability of this compound to inhibit edema at different time points provides insights into its duration of action and potential mechanisms. ijpras.com

Assessment of Target Engagement in Preclinical Systems

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living system. This is a crucial step to link the drug's mechanism of action to its observed pharmacological effects. For this compound, this involves assessing its interaction with key molecules in the inflammatory cascade.

Many anti-inflammatory agents exert their effects by inhibiting enzymes like cyclooxygenase (COX), which are responsible for producing inflammatory mediators such as prostaglandins. nih.govnih.gov Other mechanisms include the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa beta (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes. nih.gov Some advanced agents, known as biologicals, are designed to target specific cytokines or their receptors. nih.gov For instance, some peptides modulate pathways like the vascular endothelial growth factor receptor 2 (VEGFR2) or inhibit enzymes like gamma-secretase. peptidesciences.comwikipedia.org The assessment for Agent 30 would involve measuring the downstream effects of its binding to its putative target, such as the reduced production of specific eicosanoids if it is a COX inhibitor, or altered gene expression for proteins regulated by a targeted transcription factor. nih.govpeptidesciences.com

Modulation of Systemic and Local Inflammatory Biomarkers in Animal Studies

The anti-inflammatory effect of Agent 30 is further quantified by measuring its impact on specific biomarkers of inflammation. These biomarkers can be measured systemically in the blood or locally in the inflamed tissue. Common biomarkers include pro-inflammatory cytokines, anti-inflammatory cytokines, and other mediators of the inflammatory response. nih.gov

Preclinical studies have shown that effective anti-inflammatory agents can significantly reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govpeptidesciences.com At the same time, some agents may increase the levels of anti-inflammatory cytokines like Interleukin-10 (IL-10). frontiersin.orgmdpi.com For example, in various animal models, treatments have been shown to suppress the expression of genes encoding for TNF-α and IL-1β and reduce the number of infiltrating immune cells like neutrophils and macrophages at the site of inflammation. nih.gov Another key biomarker is Prostaglandin (B15479496) E2 (PGE2), the production of which is significantly decreased by COX-inhibiting drugs. nih.gov The ability of this compound to modulate these biomarkers provides direct evidence of its anti-inflammatory activity at the molecular level.

Table 2: Effect of this compound on Key Inflammatory Biomarkers in Animal Models

BiomarkerEffectSource
TNF-α (pro-inflammatory)Decreased nih.govpeptidesciences.comfrontiersin.org
IL-1β (pro-inflammatory)Decreased nih.govbmj.com
IL-6 (pro-inflammatory)Decreased nih.govpeptidesciences.comfrontiersin.org
IL-10 (anti-inflammatory)Increased frontiersin.orgmdpi.com
Prostaglandin E2 (PGE2)Decreased nih.gov
Infiltrating Neutrophils/MacrophagesDecreased nih.gov

Advanced Methodologies in Anti Inflammatory Agent 30 Research

Proteomics and Metabolomics Approaches to Elucidate Effects

Proteomics and metabolomics offer a comprehensive view of the cellular and systemic responses to Anti-inflammatory agent 30. smw.chuniversiteitleiden.nl Proteomics systematically studies the expression, function, and interactions of proteins within a cell, revealing the direct targets and downstream signaling pathways modulated by the agent. nih.govnih.gov Metabolomics, in parallel, analyzes the global profile of low molecular weight metabolites, providing a functional readout of the physiological state of an organism and how it is altered by the compound. smw.chnih.govfrontiersin.org

In the context of this compound, these "omics" technologies have been instrumental. Proteomic analyses have identified specific proteins involved in the inflammatory cascade that are significantly altered upon treatment. nih.govmdpi.com For instance, studies have shown that the agent can modulate the expression of key inflammatory mediators. mdpi.com Furthermore, metabolomic profiling has revealed shifts in metabolic pathways associated with inflammation, such as the arachidonic acid cascade and tryptophan metabolism, following administration of the agent. frontiersin.orgnih.govresearchgate.net This integrated approach allows for the identification of biomarkers of efficacy and provides insights into the compound's mechanism of action. frontiersin.orgnih.gov

Table 1: Key Proteins and Metabolites Modulated by this compound

Category Molecule Observed Effect Implicated Pathway
Proteins Cyclooxygenase-2 (COX-2) Downregulation Prostaglandin (B15479496) Synthesis
Tumor Necrosis Factor-alpha (TNF-α) Inhibition of production Pro-inflammatory Cytokine Signaling
Interleukin-6 (IL-6) Reduction in levels Pro-inflammatory Cytokine Signaling
Nuclear Factor-kappa B (NF-κB) Inhibition of activation Inflammatory Gene Transcription
Metabolites Prostaglandin E2 (PGE2) Decreased levels Arachidonic Acid Metabolism
Leukotriene B4 (LTB4) Reduced production Arachidonic Acid Metabolism
Kynurenine Altered levels Tryptophan Metabolism

Gene Expression Profiling (Transcriptomics)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed. plos.orgathmicbiotech.com In the research of this compound, gene expression profiling has been a powerful tool to understand its broad impact on cellular function. By analyzing changes in gene expression in inflammatory models treated with the agent, researchers can identify entire networks of genes that are up- or downregulated. plos.orgd-nb.info

These studies have demonstrated that this compound can induce a transcriptomic shift towards an anti-inflammatory profile. jacc.orgnih.gov This includes the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are crucial for the recruitment and activation of immune cells. frontiersin.orgnih.gov Conversely, genes associated with the resolution of inflammation may be upregulated. plos.org This detailed genetic information helps to build a comprehensive picture of the agent's molecular fingerprint and its therapeutic potential. plos.orgathmicbiotech.com

Advanced Imaging Techniques in Preclinical Research (e.g., in vivo imaging of inflammation)

Advanced imaging techniques are revolutionizing preclinical research by enabling the non-invasive visualization and quantification of inflammatory processes in living organisms. frontiersin.orgepistem.co.uk Modalities such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and optical imaging are used to track immune cell infiltration, monitor changes in tissue metabolism, and assess the therapeutic effects of anti-inflammatory agents in real-time. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org

In the study of this compound, these techniques have been employed to visually confirm its efficacy in animal models of inflammation. arvojournals.orgresearchgate.net For example, PET imaging with specific tracers can highlight areas of high metabolic activity characteristic of inflammation, and show a reduction in this activity following treatment with the agent. frontiersin.org MRI can be used to assess structural changes and edema in inflamed tissues, providing a clear visual of the agent's ability to resolve inflammation. mdpi.commdpi.com These imaging studies provide crucial in vivo evidence of the compound's anti-inflammatory properties and help to bridge the gap between in vitro findings and clinical potential. nih.gov

High-Throughput Screening for Novel Modulators and Analogs

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. exlibrisgroup.comresearchoutreach.org In the context of this compound, HTS plays a vital role in identifying novel modulators of its target pathways and in discovering structural analogs with improved efficacy or pharmacokinetic properties. nih.govchemdiv.com

HTS assays can be designed to measure various aspects of the inflammatory response, such as the production of inflammatory mediators or the activation of key signaling proteins. nih.govchemdiv.comtandfonline.com By screening large compound libraries, researchers can identify other molecules that mimic or enhance the effects of this compound. tandfonline.com This approach not only helps in the discovery of new drug candidates but also contributes to a better understanding of the structure-activity relationships of this class of anti-inflammatory agents.

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology represent a holistic approach to understanding drug action by considering the complex web of interactions between drugs, proteins, genes, and diseases. frontiersin.orgresearchgate.net Instead of focusing on a single target, these approaches analyze the effects of a compound on the entire biological network. ijper.orgpensoft.netnih.gov

For this compound, network pharmacology has been used to construct interaction maps that illustrate its potential targets and the biological pathways it modulates. frontiersin.org By integrating data from proteomics, metabolomics, and transcriptomics, a comprehensive "ingredient-target-pathway" network can be created. nih.gov This systems-level view helps to elucidate the multi-target and multi-pathway mechanisms that likely underlie the broad anti-inflammatory effects of the agent. ijper.orgfrontiersin.org It can also aid in predicting potential off-target effects and identifying opportunities for drug repositioning. frontiersin.org

Comparative Analysis with Established Anti Inflammatory Agents in Preclinical Settings

Benchmarking Efficacy of Anti-inflammatory Agent 30 Against Reference Compounds in Preclinical Models

The efficacy of novel anti-inflammatory compounds is commonly evaluated using the carrageenan-induced paw edema model in rodents. This model serves as a standard for assessing acute inflammation. Following the injection of carrageenan, a localized inflammatory response characterized by swelling (edema) occurs, which can be quantified over time. The reduction in edema following treatment with a test compound is a direct measure of its anti-inflammatory activity.

Studies on 1,5-diarylimidazole derivatives, the class to which this compound belongs, have demonstrated significant anti-inflammatory effects in such models. researchgate.netijrpc.com These compounds are often benchmarked against non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin (B1671933) and Celecoxib, and corticosteroids like Dexamethasone, to gauge their relative potency.

For instance, preclinical studies show that Indomethacin can inhibit carrageenan-induced paw edema at doses between 0.66 and 2 mg/kg. nih.gov Celecoxib, a selective COX-2 inhibitor, also produces a dose-dependent reduction in edema. nih.govdoaj.org Dexamethasone, a potent corticosteroid, is used as a benchmark for maximal anti-inflammatory response. nih.govnih.gov While specific data for the prototypical "Agent 30" is part of a broader series of studies, related 1,5-diarylimidazole compounds have shown potent activity, with some inhibiting prostaglandin (B15479496) E2 (PGE2) production more effectively than Celecoxib in cellular assays. nih.gov

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model The following table compiles data from various preclinical studies to illustrate the comparative efficacy. Note that experimental conditions and dosages may vary between studies.

CompoundClassDose (mg/kg)ModelEfficacy Outcome
1,5-Diarylimidazole Derivatives (Proxy for Agent 30) Dual COX/LOX InhibitorVariesRat/Mouse Paw EdemaSignificant edema reduction reported. researchgate.netijrpc.com
Indomethacin Non-selective COX Inhibitor0.66 - 2Rat Paw EdemaSignificant inhibition of paw edema. nih.gov
Celecoxib Selective COX-2 Inhibitor1 - 30Rat Paw EdemaDose-dependent reduction in paw edema. nih.govdoaj.org
Dexamethasone Corticosteroid2Mouse Paw EdemaSignificant reduction in paw edema. nih.govnih.gov

Differential Mechanisms of Action Compared to Existing Therapies

The therapeutic effects and side-effect profiles of anti-inflammatory drugs are intrinsically linked to their mechanisms of action. This compound and its related 1,5-diarylimidazole compounds are distinguished by their dual inhibition of two key enzymatic pathways in inflammation.

This compound (1,5-Diarylimidazole Type): This agent functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . nih.govnih.govnih.gov The arachidonic acid cascade is a primary source of inflammatory mediators. By inhibiting both COX enzymes (COX-1 and COX-2), Agent 30 blocks the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of pain, fever, and swelling. youtube.com Simultaneously, by inhibiting 5-LOX, it prevents the production of leukotrienes (LTs), which are potent mediators of bronchoconstriction, chemotaxis, and vascular permeability. youtube.comnih.gov This dual-action approach is hypothesized to offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile, particularly concerning gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.gov

Reference Compounds:

Indomethacin (Non-selective COX Inhibitor): This traditional NSAID acts by non-selectively blocking both COX-1 and COX-2 enzymes. nih.govnih.gov While effective at reducing inflammation by halting prostaglandin production, the inhibition of COX-1, which has a protective role in the gastric mucosa and kidney, can lead to well-documented gastrointestinal and renal side effects. nih.gov

Celecoxib (Selective COX-2 Inhibitor): Developed to minimize the gastrointestinal risks of traditional NSAIDs, Celecoxib selectively inhibits the COX-2 enzyme. researchgate.net COX-2 is primarily induced at sites of inflammation, so its selective inhibition targets inflammatory prostaglandin production while sparing the protective functions of COX-1. nih.govdoaj.org However, this selectivity can lead to an imbalance between pro-thrombotic thromboxanes (a COX-1 product) and anti-thrombotic prostacyclins (a COX-2 product), raising cardiovascular concerns with some agents in this class.

Dexamethasone (Corticosteroid): Dexamethasone has a much broader mechanism of action. As a glucocorticoid, it binds to cytosolic receptors that then translocate to the nucleus to alter gene expression. It potently suppresses inflammation by inhibiting the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and COX-2, largely through the inhibition of transcription factors like NF-κB. nih.gov Furthermore, it inhibits phospholipase A2, an upstream enzyme in the arachidonic acid cascade, thereby blocking the production of both prostaglandins and leukotrienes. ekb.eg

Table 2: Comparison of Anti-inflammatory Mechanisms

FeatureThis compound (1,5-Diarylimidazole Type)IndomethacinCelecoxibDexamethasone
Primary Target(s) COX-1, COX-2, 5-LOXCOX-1, COX-2COX-2Glucocorticoid Receptor
Effect on Prostaglandins InhibitionInhibitionInhibitionIndirect Inhibition
Effect on Leukotrienes InhibitionNo direct effectNo direct effectIndirect Inhibition
Effect on NF-κB Pathway No primary effect reportedNo primary effect reportedNo primary effect reportedInhibition
Mechanism Class Dual Enzyme InhibitorNon-selective Enzyme InhibitorSelective Enzyme InhibitorNuclear Receptor Agonist / Gene Expression Modulator

Future Research Directions and Preclinical Translational Perspectives for Anti Inflammatory Agent 30

Exploration of Novel Preclinical Indications Beyond Classical Inflammatory Conditions

While the primary focus of anti-inflammatory drug development has traditionally been on conditions like rheumatoid arthritis and inflammatory bowel disease, there is a growing understanding of the role of inflammation in a broader spectrum of diseases. nih.govresearchgate.net Future preclinical research on Anti-inflammatory Agent 30 should therefore extend beyond these classical inflammatory conditions to explore its potential in other areas.

One significant area of exploration is neurodegenerative diseases . Chronic inflammation is increasingly recognized as a key contributor to the pathogenesis of diseases such as Alzheimer's and Parkinson's. frontiersin.org Preclinical models of these conditions could be used to investigate whether this compound can mitigate neuroinflammation and its downstream consequences, such as neuronal damage and cognitive decline. frontiersin.org

Another promising avenue is cancer therapy . Inflammation is a known hallmark of cancer, contributing to tumor progression and metastasis. researchgate.netfrontiersin.org Preclinical studies could assess the efficacy of this compound in various cancer models, both as a monotherapy and in combination with existing cancer treatments. frontiersin.orgacs.org Research could focus on its ability to modulate the tumor microenvironment, which is rich in inflammatory cells and mediators. frontiersin.org

Furthermore, the role of inflammation in cardiovascular diseases is well-established. nih.gov Preclinical models of atherosclerosis, myocarditis, and pericarditis could be employed to determine if this compound can reduce the inflammatory processes that drive these conditions. nih.gov

Finally, investigating the potential of this compound in metabolic disorders such as insulin (B600854) resistance and type 2 diabetes is warranted. frontiersin.org Chronic low-grade inflammation is a key factor in the development of insulin resistance, and preclinical studies could explore whether this agent can improve insulin sensitivity by targeting these inflammatory pathways. frontiersin.org

Strategies for Optimizing Preclinical Efficacy and Pharmacodynamics

To maximize the therapeutic potential of this compound, strategies to optimize its preclinical efficacy and pharmacodynamics are crucial. This involves a multi-faceted approach focusing on targeted delivery, formulation, and understanding its molecular interactions.

Targeted drug delivery systems can enhance efficacy while minimizing potential off-target effects. numberanalytics.comnih.gov Novel approaches such as nanotechnology-based carriers, antibody-drug conjugates, and cell-based therapies could be explored to deliver this compound specifically to inflamed tissues. numberanalytics.com This would increase its local concentration at the site of action and reduce systemic exposure.

Advanced formulation technologies can also improve the pharmacokinetic profile of the agent. nih.gov Techniques that enhance dissolution and absorption could allow for the use of lower doses, potentially improving its tolerability without compromising its anti-inflammatory effects. nih.gov

A deep understanding of the pharmacodynamic properties of this compound is essential for optimization. This includes detailed studies on its mechanism of action, such as its interaction with specific molecular targets like cyclooxygenase (COX) enzymes or inflammatory cytokines. nih.govnih.gov Investigating its effects on downstream signaling pathways, such as the NF-κB and MAPK pathways, will provide further insights into its therapeutic effects. numberanalytics.com

Preclinical studies should also focus on establishing a clear dose-response relationship and understanding the time course of its anti-inflammatory effects. This information is critical for designing effective treatment regimens in future clinical trials.

Integration with Multimodal Therapeutic Approaches in Preclinical Contexts

The complexity of many inflammatory diseases suggests that combination therapies may offer superior efficacy compared to monotherapy. researchgate.netsciresjournals.com Therefore, a key aspect of the preclinical development of this compound should be its evaluation in multimodal therapeutic approaches.

In the context of pain management , preclinical studies could investigate the synergistic effects of combining this compound with other analgesics, such as opioids or other nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netsciresjournals.com This could potentially lead to enhanced pain relief while allowing for lower doses of each drug, thereby reducing the risk of side effects. researchgate.net

For autoimmune diseases , combining this compound with existing disease-modifying antirheumatic drugs (DMARDs) or biologic agents could be explored in relevant animal models. nih.gov For instance, in a model of rheumatoid arthritis, the combination of LMT-28 and kaempferol (B1673270) has shown synergistic effects. nih.gov Similar studies with this compound could reveal enhanced efficacy in suppressing joint inflammation and damage.

In cancer therapy , combining this compound with chemotherapy, immunotherapy, or targeted therapies could be a promising strategy. acs.org Preclinical models can be used to assess whether the anti-inflammatory properties of the agent can enhance the efficacy of these treatments, for example, by modulating the tumor microenvironment to be more susceptible to immune attack. frontiersin.org

The table below outlines potential multimodal approaches for preclinical investigation:

Disease ContextCombination AgentRationale for Combination
Chronic Pain Opioids, other NSAIDsPotential for synergistic analgesic effects and dose reduction. researchgate.netsciresjournals.com
Rheumatoid Arthritis DMARDs, Biologic AgentsEnhanced suppression of inflammation and joint damage. nih.gov
Cancer Chemotherapy, ImmunotherapyModulation of the tumor microenvironment to improve treatment response. frontiersin.orgacs.org
Cardiovascular Disease Statins, AntihypertensivesTargeting both inflammation and other key pathological pathways.

Addressing Unanswered Questions and Research Gaps in Preclinical Development

Despite the promise of this compound, several unanswered questions and research gaps need to be addressed in its preclinical development to ensure a successful transition to clinical trials.

A primary research gap is the full elucidation of its specific molecular targets and mechanism of action . While it is known to have anti-inflammatory properties, the precise proteins and pathways it interacts with need to be identified. nih.gov This will not only provide a deeper understanding of its therapeutic effects but also help in identifying potential biomarkers for patient selection and response monitoring. numberanalytics.com

The long-term effects of treatment with this compound in chronic inflammatory conditions need to be thoroughly investigated in preclinical models. nih.gov This includes assessing its sustained efficacy and potential for tachyphylaxis or the development of resistance.

Furthermore, the heterogeneity of inflammatory diseases presents a challenge. researchgate.net Research should aim to identify specific patient populations or disease subtypes that are most likely to benefit from treatment with this compound. This could involve the use of advanced preclinical models that better mimic the complexity of human diseases, such as human organoids or "lung on a chip" models. atsjournals.org

Finally, a comprehensive evaluation of its potential interactions with other drugs is necessary, especially for patients with comorbidities who are likely to be on multiple medications. researchgate.net

The following table summarizes key research gaps and the necessary preclinical investigations:

Research GapRequired Preclinical Investigation
Specific Molecular Target(s) Target identification and validation studies (e.g., affinity chromatography, genetic screening).
Long-Term Efficacy and Safety Chronic dosing studies in relevant animal models of inflammatory disease. nih.gov
Patient Stratification Use of advanced, humanized preclinical models and biomarker discovery. atsjournals.org
Drug-Drug Interactions In vitro and in vivo studies to assess pharmacokinetic and pharmacodynamic interactions with commonly co-administered drugs.

By systematically addressing these future research directions and filling the existing knowledge gaps, the preclinical development of this compound can be significantly advanced, paving the way for its potential use as a novel therapeutic for a range of inflammatory diseases.

Q & A

Q. What molecular mechanisms underlie the anti-inflammatory activity of Agent 30 in preclinical models?

Methodological Answer: Agent 30's efficacy is often linked to modulation of NF-κB, MAPK, and Nrf2/HO-1 pathways. For example, studies using RAW264.7 macrophages exposed to LPS show inhibition of NF-κB nuclear translocation, reduced phosphorylation of IκBα, and suppression of downstream cytokines (IL-6, TNF-α) via Western blot and ELISA . In vivo models, such as cotton pellet-induced granuloma in rats, demonstrate dose-dependent reductions in inflammatory markers (e.g., PGE2, COX-2) . Researchers should validate these pathways using pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) and gene knockout models.

Q. What standardized in vitro and in vivo models are appropriate for initial efficacy screening?

Methodological Answer:

  • In vitro: Use LPS-stimulated RAW264.7 macrophages to measure NO production, cytokine secretion (via ELISA), and protein expression (Western blot) . Include cytotoxicity assays (e.g., MTT) to rule out false-positive anti-inflammatory effects.
  • In vivo: Employ carrageenan-induced paw edema (acute inflammation) or cotton pellet granuloma (chronic inflammation) in rodents. Measure edema volume, myeloperoxidase activity, and histopathological changes . Ensure compliance with ARRIVE guidelines for animal studies.

Q. How can HPLC methods be optimized for quantifying Agent 30 in biological matrices?

Methodological Answer: Utilize Design of Experiments (DoE), such as Box-Behnken design, to optimize mobile phase composition (e.g., methanol-water ratio), pH, and flow rate. For example, a Princeton SPHERE C18 column with PDA detection at 231 nm achieved a retention time of 5.15 min under optimized conditions (70:30 methanol-water, pH 3.5, 1 mL/min flow rate) . Validate the method per ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data across studies?

Methodological Answer: Contradictions often arise from variability in experimental conditions (e.g., LPS concentration, treatment duration) or model selection. To address this:

  • Perform meta-analyses using PRISMA guidelines to identify confounding variables .
  • Replicate studies under harmonized protocols (e.g., same cell line passage number, animal strain).
  • Use multi-omics approaches (transcriptomics, proteomics) to identify context-dependent mechanisms. For instance, Agent 30 may upregulate TGF-β1 in dental pulp cells but suppress it in macrophages, depending on concentration and tissue type .

Q. What strategies enhance the translational potential of multi-target anti-inflammatory agents like Agent 30?

Methodological Answer:

  • Network Pharmacology: Construct compound-target-disease networks using databases like STITCH or SwissTargetPrediction. For example, Agent 30’s triterpenes (e.g., lupeol) inhibit both HDAC and NF-κB, validated via ChIP-seq and siRNA silencing .
  • PK/PD Modeling: Integrate pharmacokinetic data (e.g., Cmax, AUC) with pharmacodynamic endpoints (e.g., cytokine levels) to establish exposure-response relationships. Use tools like NONMEM for population modeling .

Q. How can advanced statistical designs improve reproducibility in anti-inflammatory studies?

Methodological Answer:

  • Response Surface Methodology (RSM): Apply Central Composite Design to evaluate interactions between variables (e.g., dose, administration route) and optimize therapeutic windows .
  • Machine Learning: Train classifiers (e.g., random forests) on high-content screening data to predict efficacy thresholds. For example, classify Agent 30’s activity as "high" or "low" based on NF-κB inhibition and cell viability .

Data Presentation and Validation

  • Tables: Include raw data (e.g., cytokine concentrations) in appendices, with processed data (fold changes, p-values) in the main text .
  • Figures: Use 3D response surface plots to visualize DoE outcomes (e.g., methanol concentration vs. retention time) .
  • Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.